![molecular formula C15H12N2O3S B2835667 5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole CAS No. 865708-31-2](/img/structure/B2835667.png)

5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole

Vue d'ensemble

Description

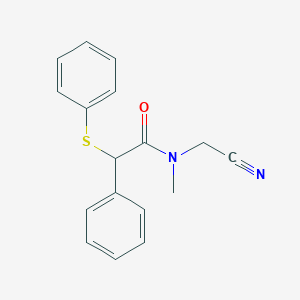

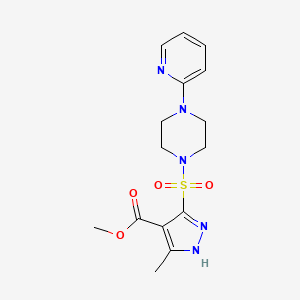

5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures . A mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is an environmentally benign alternative to conventional solvent-based methods .Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical and Chemical Properties Analysis

Oxadiazoles are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Applications De Recherche Scientifique

Biochemical Inhibition and Neuroprotection

5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole derivatives have been explored for their biochemical inhibition properties, particularly in the context of kynurenine 3-hydroxylase inhibition. Such compounds have shown high affinity as inhibitors, potentially blocking the kynurenine pathway, which is implicated in neurodegenerative diseases. By inhibiting this pathway, these compounds could offer neuroprotective effects, a significant application in treating or managing neurological conditions (Röver et al., 1997).

Antioxidant and Hepatoprotective Activity

The antioxidant potential of this compound derivatives has been investigated, revealing significant antioxidative and hepatoprotective effects. These findings suggest that such compounds could be used to mitigate oxidative stress and protect liver function, highlighting their therapeutic potential in conditions characterized by oxidative damage and liver impairment (Qamar et al., 2022).

Anticonvulsant Properties

Research has identified anticonvulsant activity in 1,2,4-oxadiazole derivatives, including 5-benzenesulfonylmethyl-3-phenyl variants. These compounds have demonstrated effectiveness in preclinical models for seizure disorders, suggesting their potential as new antiepileptic medications. Their mode of action may involve modulation of GABAergic systems, which are crucial in controlling neuronal excitability and seizure activity (Lankau et al., 2007).

Cognitive Enhancement

Certain 1,2,4-oxadiazole derivatives have shown cognition-enhancing properties, indicating their potential application in treating cognitive impairments associated with various neurological conditions, including dementia and Alzheimer's disease. These compounds may act through serotonin receptor modulation, offering a novel approach to cognitive enhancement therapies (Moser et al., 2002).

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of this compound derivatives have been explored, showing promise in treating conditions characterized by inflammation and pain. These compounds could potentially offer new therapeutic options for inflammatory diseases, pain management, and possibly autoimmune disorders (Siddiqui et al., 2010).

Anticancer Activity

Investigations into 1,3,4-oxadiazole derivatives, including those with a 5-benzenesulfonylmethyl-3-phenyl structure, have revealed anticancer activities against various cancer cell lines. These compounds could represent a new class of anticancer agents, with potential applications in cancer therapy and the development of novel chemotherapeutic drugs (Roy et al., 2017).

Mécanisme D'action

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The mechanism of action involving such substances against bacteria is limited to proteomics-mediated protein pathways and differentially expressed gene analysis .

Orientations Futures

The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . This necessitates the urge of new chemical entities to act against these microorganisms . The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity . This review will mark the impact as the valuable, comprehensive and pioneered work along with the library of synthetic strategies for the organic and medicinal chemists for further refinement of 1,2,4-oxadiazole as anti-infective agents .

Propriétés

IUPAC Name |

5-(benzenesulfonylmethyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c18-21(19,13-9-5-2-6-10-13)11-14-16-15(17-20-14)12-7-3-1-4-8-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTYJEBSDUZORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

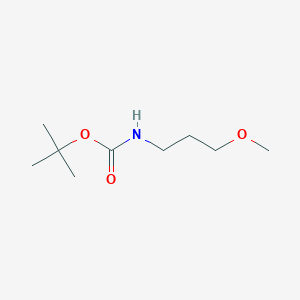

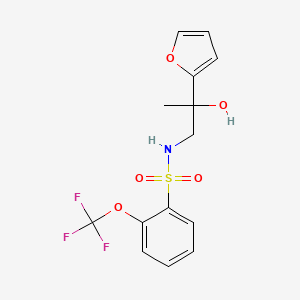

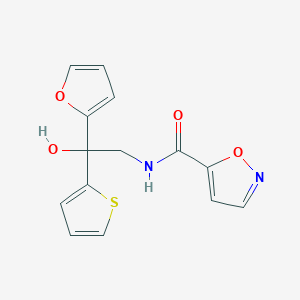

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate](/img/structure/B2835588.png)

![2-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2835596.png)

![N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2835601.png)

![2-((2-(4-fluorophenoxy)ethyl)thio)-8-methoxy-3,5-dimethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835604.png)